6-amino-4-hydroxy-2H-chromen-2-one
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Overview
Description
6-Amino-4-hydroxychromen-2-one is a chemical compound with the CAS Number: 41896-01-9 . It has a molecular weight of 177.16 . The compound is typically in powder form .
Synthesis Analysis
The synthesis of chromenone derivatives, which includes 6-Amino-4-hydroxychromen-2-one, has been a subject of research. The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds . Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds .Molecular Structure Analysis
The molecular structure of 6-Amino-4-hydroxychromen-2-one can be analyzed using various methods including Fourier transform infrared spectroscopy (FT-IR), thermogravimetric analysis (TGA), vibrating sample magnetometry (VSM), scanning electron microscopy (SEM), energy dispersive X-ray spectroscopy (EDX), and X-ray diffraction (XRD) .Chemical Reactions Analysis
Amines, such as 6-Amino-4-hydroxychromen-2-one, can undergo various reactions. For instance, they can react with an acid chloride to form an amide . They can also undergo Hofmann elimination to form an alkene .Physical and Chemical Properties Analysis
6-Amino-4-hydroxychromen-2-one is a powder with a melting point of 253-254 degrees Celsius .Scientific Research Applications
Biomedical Applications in Prostaglandin-F2α Modulators
6-Amino-4-hydroxychromen-2-one derivatives, like 6-hydroxymethyl indolizidin-2-one amino acids, were synthesized and used in prostaglandin-F2α receptor modulators, showing inhibitory activity on myometrial contractility. These compounds replicate ideal peptide type II' β-turn central dihedral angle geometry, which is significant in biomedical applications (Mulamreddy et al., 2021).
Catalytic Applications for Green Synthesis
6-Amino-4-hydroxychromen-2-one derivatives are also integral in catalytic applications. For instance, 2-amino glucose, a related derivative, was used as a substrate for synthesizing magnetically recoverable nanocatalysts which facilitated the green synthesis of bis(1,2-dihydro-4-hydroxy-2-oxoquinolin-3-yl)methanes in an eco-friendly manner (Aghazadeh & Nikpassand, 2019).
Analytical Applications in Protein Analysis
The compound also finds utility in analytical chemistry. A method using the fluorescent probe 2-aminopyridine was developed to measure amino acid adducts formed by 4-hydroxy-2-nonenal (a derivative) with proteins. This method is significant for detecting increased levels of covalently modified proteins, which is crucial in understanding aging and disease processes (Wakita et al., 2011).
Synthetic Applications for Amino Acid Production
Moreover, 6-Amino-4-hydroxychromen-2-one derivatives were utilized in the synthesis of amino acids such as (2S,5R)-5-hydroxylysine, an amino acid unique to collagen and collagen-like proteins. This synthesis pathway involves asymmetric hydroxylation of enolates generated from the corresponding N-protected-6-substituted piperidin-2-ones (Marin et al., 2002).
Mechanism of Action
Target of Action
6-Amino-4-hydroxychromen-2-one is a derivative of chromenone, a class of compounds known for their multi-targeting inhibitory effects on human enzymes . The primary targets of this compound are likely to be similar to those of chromenones, which include enzymes involved in the pathophysiology of neurodegeneration .
Mode of Action
Chromenones have been shown to inhibit human acetylcholinesterase and human monoamine oxidase b . It’s plausible that 6-Amino-4-hydroxychromen-2-one interacts with its targets in a similar manner, leading to inhibition of these enzymes and subsequent changes in cellular processes.
Biochemical Pathways
The biochemical pathways affected by 6-Amino-4-hydroxychromen-2-one are likely to be those involving its target enzymes. Inhibition of acetylcholinesterase can increase the concentration of acetylcholine in the synaptic cleft, affecting neurotransmission. Similarly, inhibition of monoamine oxidase B can increase levels of dopamine, a neurotransmitter, in the brain . The downstream effects of these changes can include alterations in mood, cognition, and motor control.
Pharmacokinetics
The compound’s molecular weight (17716 g/mol) suggests it may have good bioavailability, as smaller molecules are generally more readily absorbed and distributed in the body.
Result of Action
The molecular and cellular effects of 6-Amino-4-hydroxychromen-2-one’s action are likely to be diverse, given its potential multi-targeting activity. For instance, inhibition of acetylcholinesterase and monoamine oxidase B could lead to changes in neurotransmitter levels and neuronal activity
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-Amino-4-hydroxychromen-2-one. For example, factors such as pH and temperature can affect the compound’s stability and its interactions with target enzymes. Additionally, the presence of other substances (e.g., drugs, food components) in the body can influence the compound’s absorption and distribution, potentially affecting its efficacy .
Safety and Hazards
Future Directions
The future directions for research on 6-Amino-4-hydroxychromen-2-one and similar compounds could involve further exploration of their synthesis methods, molecular structures, chemical reactions, mechanisms of action, and physical and chemical properties . This could lead to the development of new medicinal compounds and improvements in existing ones .
Properties
IUPAC Name |
6-amino-4-hydroxychromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c10-5-1-2-8-6(3-5)7(11)4-9(12)13-8/h1-4,11H,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCCSZWSQRFLEIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=CC(=O)O2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41896-01-9 |
Source
|
Record name | 6-amino-4-hydroxy-2H-chromen-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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